9-Decenyltriethoxysilane

Description

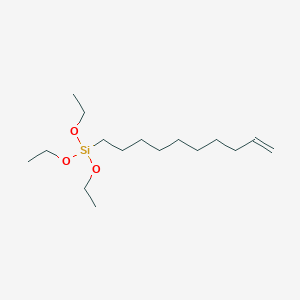

Structure

2D Structure

3D Structure

Properties

CAS No. |

152222-61-2 |

|---|---|

Molecular Formula |

C16H34O3Si |

Molecular Weight |

302.52 g/mol |

IUPAC Name |

dec-9-enyl(triethoxy)silane |

InChI |

InChI=1S/C16H34O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5H,1,6-16H2,2-4H3 |

InChI Key |

LLBJHMHFNBRQBD-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCCCCCCC=C)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 9 Decenyltriethoxysilane and Derived Materials

Direct Chemical Synthesis of Organosilane Precursors

The synthesis of organosilane precursors, such as 9-decenyltriethoxysilane, is a fundamental step in the creation of advanced hybrid materials. These precursors are versatile building blocks that bridge the gap between organic and inorganic chemistry. A primary and efficient method for the synthesis of such organoalkoxysilanes is the hydrosilylation reaction.

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double bond. In the case of this compound, the synthesis involves the reaction of 1-decene (B1663960) with triethoxysilane (B36694) (HSi(OEt)₃) in the presence of a catalyst. Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed due to their high efficiency and selectivity. The reaction proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the alkene, yielding the desired this compound.

Recent advancements have also explored the use of more cost-effective, earth-abundant metal catalysts, such as those based on cobalt, to drive hydrosilylation reactions. mdpi.com For instance, certain cobalt complexes with Schiff-base ligands have demonstrated catalytic activity in the hydrosilylation of alkenes, although the substrate scope and efficiency can vary. mdpi.com

The general reaction scheme for the synthesis of this compound via hydrosilylation is as follows:

CH₂=CH(CH₂)₇CH₃ + HSi(OEt)₃ --(Catalyst)--> (EtO)₃Si(CH₂)₉CH₃

The purity of the resulting organosilane is crucial for subsequent applications and is often verified using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. osti.gov To avoid self-condensation and the formation of polysiloxane structures, synthesized organoalkoxysilanes are typically stored at low temperatures, sometimes in ethanolic solutions. mdpi.com

Sol-Gel Chemistry in the Fabrication of this compound Systems

The sol-gel process is a versatile and widely used method for producing solid materials from small molecules. dergipark.org.tr It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. This technique is particularly well-suited for creating organic-inorganic hybrid materials from organosilane precursors like this compound. ias.ac.inmdpi.com The process offers significant advantages, including mild reaction conditions, high product purity, and the ability to tailor material properties by controlling the reaction parameters. mdpi.comnih.gov

The fundamental steps of the sol-gel process are hydrolysis and condensation. mdpi.com These kinetically controlled reactions are influenced by several factors, including pH, temperature, solvent, water-to-silane molar ratio, and the presence of catalysts. mdpi.comwiley-vch.de

Hydrolysis and Condensation Pathways of Triethoxysilane Moieties

The sol-gel process for triethoxysilane moieties, such as those in this compound, begins with hydrolysis. In this step, the ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

Hydrolysis: R-Si(OEt)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3EtOH

The hydrolysis reaction is a stepwise process, and partially hydrolyzed species such as R-Si(OEt)₂(OH) and R-Si(OEt)(OH)₂ are formed as intermediates. scispace.com

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695) as a byproduct. scispace.comnih.gov

Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O R-Si(OH)₃ + R-Si(OEt)(OH)₂ → (HO)₂Si(R)-O-Si(R)(OH)₂ + EtOH

These condensation reactions continue, leading to the formation of a three-dimensional network that constitutes the gel. mdpi.com The relative rates of hydrolysis and condensation are heavily dependent on the reaction pH. wiley-vch.de

Catalytic Effects on Sol-Gel Reaction Kinetics

Catalysts play a crucial role in directing the kinetics of both hydrolysis and condensation in the sol-gel process. nih.gov The choice of catalyst, whether acidic or basic, significantly influences the structure of the final material. researchgate.net

Acid Catalysis: In an acidic medium (low pH), the hydrolysis reaction is typically fast, while the condensation reaction is slower. wiley-vch.denih.gov This leads to the formation of less-branched, more linear or randomly branched polymer chains. nih.gov Common acid catalysts include hydrochloric acid (HCl) and phosphoric acid. nih.govscispace.com

Base Catalysis: Under basic conditions (high pH), both hydrolysis and condensation rates are generally faster, with condensation being particularly accelerated. wiley-vch.denih.gov This promotes the formation of highly branched, more compact, and particulate silica (B1680970) clusters. nih.gov Ammonia and sodium hydroxide (B78521) are common base catalysts. osti.govnih.gov

Controlled Sol-Gel Network Formation in Hybrid Materials

The ability to control the sol-gel process allows for the fabrication of hybrid materials with tailored properties. ias.ac.inresearchgate.net By co-condensing this compound with other alkoxysilane precursors, such as tetraethoxysilane (TEOS), it is possible to create materials that combine the properties of both the organic and inorganic components. rsc.org

The long decenyl chain of this compound can impart hydrophobicity and flexibility to the resulting silica network. The terminal double bond of the decenyl group also offers a site for further chemical modification, allowing for the creation of multifunctional materials.

The final structure of the sol-gel network is a result of the interplay between various reaction parameters. researchgate.net By carefully controlling factors such as the water/silane (B1218182) ratio, catalyst type and concentration, temperature, and solvent, it is possible to direct the formation of specific network structures, from dense films to porous monoliths. mdpi.comwiley-vch.de For instance, a higher water-to-silane ratio generally favors the formation of silanol groups, influencing the subsequent condensation pathways. wiley-vch.de

Grafting and Covalent Immobilization Techniques for Surface Functionalization

Grafting and covalent immobilization are powerful techniques for modifying the surfaces of materials, and this compound is a valuable reagent in this context. nih.gov These methods allow for the permanent attachment of molecules to a substrate, altering its surface properties for a wide range of applications. kpi.ualbl.gov

The triethoxysilane group of this compound can react with hydroxyl groups present on the surfaces of various substrates, such as silica, glass, and metal oxides, to form stable covalent bonds. This process, often referred to as silanization, is a common method for surface functionalization. nih.gov

The terminal double bond of the decenyl group provides a reactive handle for subsequent grafting reactions. This allows for a two-step functionalization process. First, the this compound is anchored to the surface via its silane group. Then, the surface-bound decenyl groups can be further modified through various chemical reactions, such as:

Hydrosilylation: Reaction with other hydrosilanes to introduce additional silane functionalities.

Thiol-ene "click" chemistry: Reaction with thiol-containing molecules in the presence of a radical initiator or UV light.

Polymerization: Acting as a site for graft polymerization, where polymer chains are grown from the surface. researchgate.net

Gas-phase grafting techniques have also emerged as a method for the functionalization of nanoparticles, where precise control over surface groups is critical. rsc.org Covalent immobilization is also a key strategy in the development of biosensors and biocatalysts, where enzymes or antibodies are attached to a solid support. nih.govmdpi.comunipd.itcsic.es

The choice of immobilization strategy depends on the specific application and the nature of the substrate and the molecule to be grafted. The efficiency of the grafting process can be evaluated using surface-sensitive analytical techniques like X-ray photoelectron spectroscopy (XPS). lbl.gov

Chemical Reactivity and Mechanistic Studies of 9 Decenyltriethoxysilane

Polymerization Mechanisms Involving the Decenyl Group

The terminal decenyl group of 9-decenyltriethoxysilane serves as a reactive handle for various polymerization techniques, enabling the covalent linkage of the silane (B1218182) to polymer backbones.

Free-radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photochemical processes. scribd.com Common initiators include peroxides and azo compounds like azoisobutyronitrile (AIBN). scribd.comresearchgate.net These initiators decompose to form primary radicals (R•), which then react with a monomer molecule (M), such as the decenyl group of this compound, to form an initiated monomer radical (M•). uomustansiriyah.edu.iq

Reaction: R• + M → M• uomustansiriyah.edu.iq

Propagation: The newly formed monomer radical rapidly adds to other monomer molecules in a sequential manner, leading to the growth of a polymer chain. fujifilm.comscribd.com This step involves the continuous addition of monomers to the growing radical chain. scribd.com

Reaction: M• + nM → M-(M)n-M• uomustansiriyah.edu.iq

Termination: The growth of polymer chains is concluded by termination reactions, which involve the combination or disproportionation of two radical species. fujifilm.comscribd.com

The rate of polymerization is generally proportional to the square root of the initiator concentration and the monomer concentration. uomustansiriyah.edu.iq

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed. beilstein-journals.org These methods suppress irreversible termination reactions by reversibly converting active propagating radicals into dormant species. mdpi.comresearchgate.net

Prominent CRP methods applicable to monomers like this compound include:

Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex (e.g., copper halides with a ligand) to reversibly deactivate propagating radicals through a halogen atom transfer process. researchgate.net This establishes a dynamic equilibrium between active and dormant species, allowing for controlled polymer growth. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. fujifilm.comresearchgate.net The propagating radical adds to the CTA, forming an intermediate radical that can then fragment to release a new radical, effectively transferring the growing chain. fujifilm.com This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Nitroxide-Mediated Polymerization (NMP): NMP uses stable nitroxide radicals (e.g., TEMPO) to reversibly trap the growing polymer radical. mdpi.com The reversible cleavage of the bond between the polymer chain and the nitroxide allows for controlled chain growth.

These CRP methods offer the advantage of producing well-defined polymers and enable the synthesis of block copolymers and other complex architectures. rsc.org

The triethoxysilane (B36694) group of this compound allows for subsequent crosslinking reactions, typically through hydrolysis and condensation, to form a three-dimensional network structure. specialchem.com This network formation significantly enhances the mechanical and thermal properties of the resulting material. specialchem.com

The dynamics of network formation are influenced by several factors:

Monomer Structure: The structure of the monomers used influences the onset of gelation and the final network properties. nih.gov

Curing Conditions: The conditions under which polymerization and crosslinking occur, such as temperature and the presence of catalysts, play a crucial role in the network structure. nih.gov

Crosslink Density: The density of crosslinks directly impacts the material's properties. Higher crosslink density generally leads to increased stiffness and thermal stability. sdu.dk The evolution of the rubbery modulus during polymerization is directly related to the effective crosslink density. nih.gov

The study of network formation often involves techniques like dynamic mechanical analysis (DMA) to monitor the changes in viscoelastic properties as the network builds up. nih.gov Molecular dynamics simulations can also provide insights into the effects of sequential crosslinking on the network's constitutive behavior. sdu.dk

Hydrolytic Stability and Siloxane Bond Formation

The ethoxy groups of this compound are susceptible to hydrolysis in the presence of water, a critical step for the formation of siloxane bonds (Si-O-Si). This process is fundamental to the adhesion of silane coupling agents to inorganic substrates and the formation of crosslinked siloxane networks.

The hydrolysis reaction replaces the ethoxy groups (-OEt) with hydroxyl groups (-OH), forming silanetriols. These silanols are highly reactive and can undergo condensation reactions with other silanols or with hydroxyl groups on the surface of a substrate.

Hydrolysis: Si-OEt + H₂O ⇌ Si-OH + EtOH

Condensation: 2 Si-OH ⇌ Si-O-Si + H₂O Si-OH + Substrate-OH ⇌ Si-O-Substrate + H₂O

The stability of the resulting siloxane bonds is a key factor in the long-term performance of silane-based surface treatments. The equilibrium between siloxane bond formation and hydrolysis is dynamic. gelest.com The apparent equilibrium constant for the hydrolysis of a disiloxane (B77578) bond to form two silanol (B1196071) groups has been determined to be K_c = [SiOH]² / ([Si-O-Si][H₂O]) = 6 ± 1 x 10⁻⁵. gelest.comnih.gov This low value indicates that under many conditions, the equilibrium favors the siloxane bond, contributing to the stability of the modified surface.

However, the balance between condensation and hydrolysis is sensitive to environmental factors such as pH and the presence of water. mdpi.com In aqueous environments, particularly under acidic or basic conditions, the hydrolysis of siloxane bonds can lead to the degradation of the silane layer. researchgate.net Studies have shown that surfaces modified with certain types of silanes can show improved resistance to hydrolysis in strongly acidic and brine environments. gelest.comnih.gov The structure of the silane itself plays a role, as the pKa of the silanol groups can be influenced by the surrounding chemical environment. researchgate.net

The character of the siloxane bond is influenced by the pπ → dπ interaction between the oxygen and silicon atoms, which imparts a partial double bond character and contributes to its stability. mdpi.com

Interfacial Reaction Phenomena in this compound-Modified Systems

Following hydrolysis, the silanol groups of this compound can condense with hydroxyl groups present on the surface of inorganic substrates (e.g., silica (B1680970), glass, metal oxides), forming covalent Si-O-Substrate bonds. This process anchors the silane to the surface. Simultaneously, lateral condensation between adjacent silane molecules leads to the formation of a crosslinked polysiloxane network on the surface.

The decenyl groups, oriented away from the substrate, can then participate in subsequent reactions. For instance, in a polymer composite, these groups can copolymerize with the matrix resin, forming covalent bonds across the interface. This dual reactivity allows this compound to act as a molecular bridge, enhancing adhesion and improving stress transfer between the inorganic and organic phases.

The nature of the interfacial region is not a simple monolayer. It is typically a multilayered, crosslinked siloxane film. The structure and thickness of this film depend on deposition conditions such as the concentration of the silane solution, the presence of water, and the reaction temperature and time. The long-term stability of this interfacial region is governed by the hydrolytic stability of both the Si-O-Substrate bonds and the Si-O-Si bonds within the polysiloxane network. researchgate.net

Integration of 9 Decenyltriethoxysilane into Advanced Material Architectures

Design and Fabrication of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials leverage the synergistic properties of both organic and inorganic components within a single matrix. The incorporation of 9-Decenyltriethoxysilane into these materials is achieved through sol-gel processes, where the hydrolysis and condensation of the triethoxysilane (B36694) group lead to the formation of a silica-based network. The long decenyl chain becomes an integral part of this network, imparting flexibility, hydrophobicity, and a platform for further reactions.

Nanocomposite Synthesis and Structural Integration

The structural integration of this compound into nanocomposites can be described by a two-step process:

Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups can then react with each other or with hydroxyl groups on the surface of inorganic fillers to form stable siloxane (Si-O-Si) or silane-to-surface (Si-O-filler) bonds, respectively.

This process results in a robust network where the inorganic fillers are covalently linked to the organic components, leading to materials with improved mechanical strength, thermal stability, and tailored optical or electrical properties. The long, flexible decenyl chain can also influence the rheological properties of the composite during processing.

Development of Multi-Constituent Hybrid Matrices

This compound is also instrumental in the development of more complex, multi-constituent hybrid matrices. In these systems, it can be co-condensed with other alkoxysilanes, such as tetraethoxysilane (TEOS) or methyltriethoxysilane, to fine-tune the properties of the resulting hybrid material. By varying the ratio of this compound to other silane (B1218182) precursors, researchers can control the cross-linking density, hydrophobicity, and organic content of the final matrix.

The terminal vinyl group of the decenyl chain offers a reactive site for further polymerization reactions. This allows for the creation of interpenetrating polymer networks (IPNs) where a silica-based network formed from the silane is intertwined with a purely organic polymer network. For instance, the vinyl groups can participate in free-radical polymerization with other vinyl monomers, leading to a covalently linked, multi-component hybrid material with enhanced toughness and durability.

Surface Functionalization of Diverse Substrates

The ability of this compound to form strong, covalent bonds with hydroxylated surfaces makes it an excellent candidate for surface functionalization. This process modifies the surface properties of a substrate to achieve desired characteristics such as altered wettability, improved adhesion, or the introduction of new chemical reactivity.

Tailored Surface Reactivity and Wettability Studies

The modification of a surface with this compound significantly alters its reactivity and wettability. The long, nonpolar decenyl chain imparts a hydrophobic character to the surface. The degree of hydrophobicity can be controlled by the density of the silane molecules on the surface.

| Substrate | Treatment | Water Contact Angle (°) |

| Glass | Untreated | ~30-40 |

| Glass | Treated with this compound | > 90 |

| Silicon Wafer | Untreated | ~40-50 |

| Silicon Wafer | Treated with this compound | > 95 |

This table presents typical water contact angle values for untreated and this compound-treated hydrophilic substrates, demonstrating the significant increase in hydrophobicity. The exact values can vary based on the specific treatment conditions.

Furthermore, the terminal vinyl group introduces a new chemical functionality to the surface. This "handle" can be used for subsequent chemical reactions, such as "click" chemistry or thiol-ene reactions, to attach other molecules, including polymers, biomolecules, or fluorescent dyes. This tailored surface reactivity is crucial for applications in biosensors, microfluidics, and chromatography.

Formation of Monolayers and Multilayers

Under controlled conditions, this compound can self-assemble on hydroxylated substrates to form highly ordered thin films known as self-assembled monolayers (SAMs). The formation of these monolayers is a spontaneous process driven by the reaction of the triethoxysilane head group with the surface and the van der Waals interactions between the adjacent decenyl chains.

The process of SAM formation typically involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent. The silane molecules first physisorb to the surface, and then a covalent siloxane bond is formed. The long alkyl chains align themselves, driven by intermolecular forces, to create a densely packed monolayer. The quality and ordering of the SAM are dependent on factors such as the cleanliness of the substrate, the concentration of the silane solution, the reaction time, and the temperature.

It is also possible to build up multilayer structures. This can be achieved through layer-by-layer deposition techniques or by utilizing the reactivity of the terminal vinyl group in the first monolayer to anchor a subsequent layer. These well-defined multilayer assemblies are of interest for creating complex surface architectures with precisely controlled thickness and chemical composition.

Development of Advanced Thin Films and Coatings

The properties of this compound make it a valuable component in the formulation of advanced thin films and coatings. These coatings can provide a range of functionalities, including hydrophobicity, corrosion resistance, and improved adhesion.

When incorporated into a coating formulation, the hydrolysis and condensation of the triethoxysilane groups of this compound contribute to the formation of a durable, cross-linked binder. The long, hydrophobic decenyl chains orient towards the coating-air interface, creating a water-repellent surface. This is particularly useful for developing anti-fouling and self-cleaning coatings.

In the context of protective coatings for metals, the dense, cross-linked siloxane network formed can act as a barrier against corrosive agents. The hydrophobic nature of the coating further prevents water from reaching the metal surface. The terminal vinyl group can also be used to enhance the adhesion of the coating to a polymer topcoat through co-polymerization.

| Coating Parameter | Effect of this compound | Research Finding |

| Water Repellency | Increased | Coatings exhibit high water contact angles, leading to a lotus (B1177795) effect. |

| Adhesion | Improved | Acts as a coupling agent between the substrate and the coating matrix. |

| Corrosion Resistance | Enhanced | Forms a dense, hydrophobic barrier layer on metal surfaces. |

This table summarizes the key effects of incorporating this compound into advanced coatings and the corresponding research findings.

Advanced Characterization Techniques for 9 Decenyltriethoxysilane Based Materials

Spectroscopic Characterization

Spectroscopy provides critical insights into the chemical bonding, functional groups, and elemental composition of 9-Decenyltriethoxysilane-based materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent attachment of this compound to surfaces and for characterizing the structure of resulting materials.

¹H NMR is employed to identify the protons in the decenyl chain, confirming the presence of the silane (B1218182) on a modified surface.

¹³C NMR provides information on the carbon backbone of the molecule, further verifying its structure.

²⁹Si NMR is particularly crucial for studying the condensation reactions of the triethoxysilane (B36694) group. It can distinguish between different silicon environments, such as unreacted ethoxy groups and various degrees of siloxane bond (Si-O-Si) formation. For instance, in the study of silylated mesoporous silica (B1680970) nanoparticles, ²⁹Si NMR can reveal the extent of surface functionalization and the nature of the silicon-oxygen network.

| Nucleus | Typical Chemical Shift (ppm) | Assignment |

| ¹H | ~0.8-1.5 | Alkyl chain protons (-CH₂-) |

| ¹H | ~3.8 | Ethoxy group protons (-OCH₂CH₃) |

| ¹H | ~4.9-5.8 | Vinyl group protons (-CH=CH₂) |

| ¹³C | ~14-34 | Alkyl chain carbons |

| ¹³C | ~58 | Ethoxy group carbon (-OCH₂) |

| ¹³C | ~114-139 | Vinyl group carbons |

| ²⁹Si | Varies | Different silicon environments (e.g., T⁰, T¹, T², T³) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the characteristic functional groups present in this compound and its derivatives. The presence of specific vibrational bands confirms the successful modification of surfaces or the incorporation of the silane into a composite material.

Key vibrational bands for this compound include:

C-H stretching vibrations of the alkyl chain, typically observed around 2850-2960 cm⁻¹.

C=C stretching vibration of the terminal vinyl group, appearing near 1640 cm⁻¹.

Si-O-C stretching vibrations from the ethoxysilane (B94302) groups, found in the region of 1080-1100 cm⁻¹.

Si-O-Si stretching vibrations , which become prominent after hydrolysis and condensation, appearing as a broad band around 1000-1100 cm⁻¹.

In the context of surface modification, such as on hydrogen-terminated silicon surfaces, FTIR can monitor the hydrosilylation reaction. The disappearance of the Si-H stretching band (around 2100 cm⁻¹) and the appearance of bands corresponding to the alkyl chain of this compound indicate a successful surface reaction.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C=C stretch (vinyl) | ~1640 |

| Si-O-C stretch | 1080-1100 |

| Si-O-Si stretch | 1000-1100 |

Raman Spectroscopy

Raman spectroscopy offers complementary information to FTIR and is particularly useful for studying carbon-carbon double bonds and the inorganic framework of materials. The C=C stretching vibration of the decenyl group at approximately 1640 cm⁻¹ is readily observable in Raman spectra. This technique is also sensitive to the formation of Si-O-Si networks and can be used to study the structure of silica-based materials functionalized with this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. For materials modified with this compound, XPS can confirm the presence of silicon, carbon, and oxygen on the surface. High-resolution scans of the Si 2p, C 1s, and O 1s regions can provide insight into the chemical bonding environment. For example, the Si 2p spectrum can distinguish between silicon in the substrate and silicon from the silane layer. The C 1s spectrum can be deconvoluted to identify carbon in the alkyl chain and any adventitious carbon contamination. This technique is particularly valuable for quantifying the surface coverage of the silane.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Silicon | Si 2p | ~102-104 | Presence of silane, Si-O bonding |

| Carbon | C 1s | ~285 | Presence of alkyl chain |

| Oxygen | O 1s | ~532-533 | Presence of Si-O bonds |

Microscopic and Imaging Analysis

Microscopy techniques are essential for visualizing the morphology, topography, and structure of materials incorporating this compound at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful for characterizing the morphology of surfaces and nanoparticles modified with this compound.

SEM provides information about the surface topography. For instance, when this compound is used to functionalize a surface, SEM can reveal changes in surface roughness or the formation of aggregates. In the study of modified membranes or filters, SEM can visualize the coating and its uniformity.

TEM offers higher resolution and is used to visualize the internal structure of materials. When this compound is used in the synthesis of core-shell nanoparticles, TEM can be used to measure the thickness of the silane-derived shell. It can also provide information on the dispersion of functionalized nanoparticles within a matrix. For example, studies on silica nanoparticles functionalized with this compound have used TEM to confirm the presence of a uniform organic layer on the nanoparticle surface.

| Technique | Information Obtained | Relevance to this compound Materials |

| SEM | Surface topography, morphology, particle size distribution | Visualizing surface coatings, uniformity of functionalization, and aggregation of particles. |

| TEM | Internal structure, core-shell morphology, nanoparticle dispersion, layer thickness | Measuring the thickness of the silane shell on nanoparticles and assessing the dispersion of functionalized particles in composites. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. nih.govnanoscience.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. nanoscience.com The interaction forces between the tip and the sample, such as van der Waals forces, lead to the deflection of the cantilever, which is monitored by a laser beam reflected onto a photodiode. nanoscience.comlabadhesioninflammation.org This technique is particularly valuable for characterizing this compound-based materials as it can be operated in both air and liquid environments, and does not require the sample to be electrically conductive. nih.govnanoscience.com

Table 1: AFM Imaging Modes and Their Applications for this compound-Based Materials

| Imaging Mode | Information Obtained | Relevance to this compound Materials |

|---|---|---|

| Contact Mode | High-resolution topography | Imaging of molecular packing and surface defects in SAMs. |

| Tapping Mode | Topography with reduced lateral forces | Characterization of soft or delicate surface structures, minimizing sample damage. researchgate.net |

| Force Spectroscopy | Adhesion, elasticity, and interaction forces | Probing the mechanical properties of modified surfaces and intermolecular forces. labadhesioninflammation.org |

Scanning Probe Microscopy (SPM)

Scanning Probe Microscopy (SPM) is a family of microscopy techniques used to image surfaces at the nanoscale and atomic level. specs-group.comresearchgate.net It encompasses a variety of methods, including the aforementioned Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM). specs-group.com The fundamental principle of SPM involves scanning a sharp probe over a surface and measuring the interaction between the probe and the surface. specs-group.comresearchgate.net This interaction can be of various types, including mechanical, electrical, or magnetic forces. researchgate.net

In the context of this compound-based materials, SPM techniques are instrumental for detailed surface analysis. While AFM provides topographical and mechanical information, other SPM methods can offer complementary data. For example, if the substrate or the modified layer is conductive, STM can be used to obtain atomic-resolution images of the surface electronic structure. specs-group.com The versatility of SPM lies in its ability to operate under various conditions, including ultra-high vacuum (UHV), ambient air, and liquid environments, making it suitable for a wide range of studies on this compound-modified surfaces. specs-group.com Advanced SPM techniques, such as time-resolved SPM, can even probe dynamic processes on the surface. arxiv.org

Table 2: Comparison of Key SPM Techniques for Surface Characterization

| Technique | Interaction Probed | Sample Requirement | Key Information |

|---|---|---|---|

| Atomic Force Microscopy (AFM) | Interatomic forces (e.g., van der Waals) | Can be insulating or conductive nanoscience.com | Topography, roughness, mechanical properties nih.govlabadhesioninflammation.org |

X-ray Diffraction and Scattering Methods

X-ray based techniques are powerful for elucidating the atomic and molecular structure of materials.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. wikipedia.orgforcetechnology.com It is based on the principle of Bragg's law, where a beam of X-rays is diffracted by the crystalline planes of a material, producing a unique diffraction pattern. iitk.ac.in This pattern serves as a fingerprint for the crystalline phases present in the sample. forcetechnology.com

For materials based on this compound, XRD can be used to assess the degree of crystallinity and identify any ordered structures that may form, particularly in bulk materials or thick films. By analyzing the position and intensity of the diffraction peaks, one can determine the unit cell dimensions and the arrangement of molecules within the crystal lattice. iitk.ac.in While self-assembled monolayers are often too thin to produce a strong XRD signal, the technique is invaluable for characterizing the crystalline nature of any bulk precursors or resulting polymeric structures. forcetechnology.com

Small-Angle X-ray Scattering (SAXS) is a technique that probes nanoscale density differences in a material. wikipedia.org It is particularly useful for determining the size, shape, and distribution of nanoparticles, macromolecules, and pores within a sample. wikipedia.orgfrontiersin.org SAXS measures the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees). wikipedia.org

In the study of this compound-based materials, SAXS can provide valuable information about the structure of self-assembled monolayers and the organization of these molecules on surfaces or in solution. For instance, SAXS can be used to characterize the formation and growth of nanoparticles functionalized with this compound. mdpi.com The technique is capable of providing structural information on dimensions ranging from 1 to 100 nm. wikipedia.org

Table 3: Information Obtainable from SAXS for this compound Materials

| Parameter | Description |

|---|---|

| Particle Size and Shape | Determination of the average size and morphology of molecular aggregates or functionalized nanoparticles. wikipedia.org |

| Size Distribution | Analysis of the polydispersity of particles in a sample. wikipedia.org |

| Interparticle Interactions | Information on the arrangement and interactions between particles or molecules. |

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. sigray.comictp.it XAS measures the absorption of X-rays by an atom at energies near and above the core-level binding energies of that atom. sigray.com The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). sigray.com

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS) for low-Z elements, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. sigray.comuwo.ca EXAFS provides information about the bond lengths, coordination number, and identity of the neighboring atoms. sigray.com For this compound-based materials, XAS can be a powerful tool to probe the local environment of the silicon atom and any metal centers that might be incorporated into the material. The technique is element-specific and can be used to study materials in various forms, including solids, liquids, and gases. wgtn.ac.nz

Electrochemical Characterization of Modified Surfaces

Electrochemical techniques are essential for evaluating the properties and performance of surfaces modified with this compound, especially in applications such as sensors, catalysts, and energy storage devices. mdpi.comnih.gov These methods probe the electrochemical behavior of the modified electrode surface.

Cyclic Voltammetry (CV) is a widely used technique to study the redox properties of modified electrodes. researchgate.net By cycling the potential of the working electrode and measuring the resulting current, one can obtain information about the electrochemical reactions occurring at the surface. mdpi.com For surfaces functionalized with this compound, CV can be used to assess the stability of the coating, the kinetics of electron transfer, and the presence of any electroactive species. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that provides detailed information about the interfacial properties of the modified electrode. mdpi.com By applying a small AC potential perturbation and measuring the impedance response over a range of frequencies, a model of the electrode-electrolyte interface can be developed. mdpi.com This allows for the characterization of properties such as the charge transfer resistance, double-layer capacitance, and the integrity of the surface coating.

Table 4: Common Electrochemical Techniques and Their Applications

| Technique | Principle | Information Gained for Modified Surfaces |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly and the resulting current is measured. researchgate.net | Redox potentials, electron transfer kinetics, surface coverage, electrochemical stability. mdpi.comnih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | The impedance is measured as a function of AC frequency. mdpi.com | Charge transfer resistance, capacitance, film integrity, corrosion protection. mdpi.com |

Computational and Theoretical Studies on 9 Decenyltriethoxysilane Systems

Quantum Chemical Calculations

Quantum chemical calculations are powerful for elucidating the intrinsic properties of molecules by solving the Schrödinger equation. wikipedia.org For 9-Decenyltriethoxysilane, these calculations can predict a range of fundamental molecular properties that govern its chemical behavior.

Ab initio methods and semi-empirical approaches can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. nih.govresearchgate.net These calculations typically start with a proposed molecular structure and iteratively solve the electronic Schrödinger equation until a minimum energy conformation is found. researchgate.net

Key properties that can be derived from quantum chemical calculations for this compound include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and its ability to participate in chemical reactions. researchgate.net

Dipole Moment: Prediction of the magnitude and direction of the molecular dipole moment, which influences the molecule's interaction with polar solvents and surfaces. researchgate.net

Vibrational Frequencies: Calculation of the vibrational spectra (e.g., IR and Raman), which can be used to identify the molecule and analyze its bonding characteristics. acs.org

These quantum chemical calculations provide a foundational understanding of the this compound molecule, which is essential for interpreting experimental data and for building more complex theoretical models. wikipedia.org

Table 1: Predicted Quantum Chemical Properties of this compound Note: The values in this table are illustrative and represent typical ranges for similar organosilane molecules based on quantum chemical calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 1.8 D | Influences intermolecular interactions and solubility. |

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost, making it particularly suitable for studying larger molecules like this compound. uci.edu DFT calculations are used to investigate the electronic structure and reactivity of chemical systems based on the electron density rather than the complex many-electron wavefunction. rsc.orgaps.org

For this compound, DFT analysis can provide detailed insights into several key aspects:

Reaction Mechanisms: DFT is instrumental in elucidating the mechanisms of reactions involving this compound, such as its hydrolysis and condensation. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be mapped out. researchgate.net This allows for the determination of activation energies and reaction pathways, revealing, for example, whether the hydrolysis proceeds via an SN1 or SN2-type mechanism. researchgate.net Studies on similar alkoxysilanes have shown that the hydrolysis mechanism can be influenced by the pH of the medium. researchgate.net

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors that predict the most likely sites for chemical reactions. rsc.org These include the Fukui function, which identifies the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack, and the local softness, which indicates the reactivity of different atomic sites. For this compound, this would help in understanding the reactivity of the silicon center and the double bond in the decenyl chain.

Spectroscopic Properties: DFT can accurately predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which are valuable for the characterization of this compound and its reaction products. nih.gov

The application of DFT to this compound provides a robust theoretical framework for understanding its chemical transformations and interactions.

Table 2: Illustrative DFT-Calculated Activation Energies for the Hydrolysis of this compound Note: These values are hypothetical and based on typical activation energies for the hydrolysis of similar triethoxysilanes under different pH conditions as studied by DFT.

| Hydrolysis Step | Activation Energy (kcal/mol) - Acidic Medium | Activation Energy (kcal/mol) - Neutral Medium | Activation Energy (kcal/mol) - Basic Medium |

|---|---|---|---|

| First Ethoxy Group | 15.2 | 28.4 | 18.5 |

| Second Ethoxy Group | 13.8 | 26.9 | 17.1 |

| Third Ethoxy Group | 12.5 | 25.3 | 15.9 |

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. journaldephysique.org For this compound, MD simulations are particularly valuable for investigating its behavior at interfaces, such as the formation of self-assembled monolayers (SAMs) on a substrate. journaldephysique.orgresearchgate.net

The process of simulating the interfacial phenomena of this compound typically involves:

System Setup: A simulation box is created containing the substrate (e.g., silica), the solvent (e.g., water and/or ethanol), and the this compound molecules.

Force Field: A force field, which is a set of parameters describing the potential energy of the system, is chosen to model the interactions between all atoms. For organosilanes, specialized force fields are often required to accurately represent the silicon chemistry. journaldephysique.org

Simulation: The equations of motion for all atoms are solved iteratively, allowing the system to evolve over time and reach equilibrium. journaldephysique.org

MD simulations of this compound can reveal detailed information about:

SAM Formation and Structure: The simulations can track the adsorption of individual molecules onto the substrate, their subsequent hydrolysis, and the condensation reactions that lead to the formation of a polysiloxane network. journaldephysique.org Key structural parameters of the resulting SAM, such as the tilt angle of the alkyl chains, the monolayer thickness, and the degree of lateral ordering, can be determined. researchgate.netbawue.de

Interfacial Energy and Tension: MD simulations can be used to calculate the interfacial energy between the this compound monolayer and the surrounding medium, as well as the surface tension of the modified substrate. sioc-journal.cnfrontiersin.org These properties are crucial for understanding the wetting and adhesion characteristics of the functionalized surface.

Dynamics at the Interface: The simulations provide a dynamic picture of the interface, including the mobility of the silane (B1218182) molecules, the diffusion of solvent molecules, and the conformational changes of the decenyl chains. mdpi.com

These simulations offer a molecular-level view of the complex processes that occur when this compound interacts with a surface, providing insights that are often difficult to obtain through experimental methods alone. journaldephysique.orgaip.org

Table 3: Typical Structural Parameters of a this compound SAM on a Silica (B1680970) Surface from MD Simulations Note: The values presented are illustrative and based on findings for similar long-chain alkylsilane SAMs.

| Parameter | Simulated Value | Description |

|---|---|---|

| Average Tilt Angle | ~25-35 degrees | The average angle of the decenyl chains with respect to the surface normal. |

| Monolayer Thickness | ~1.2-1.5 nm | The average height of the self-assembled monolayer. |

| Surface Coverage | ~4-5 molecules/nm² | The density of silane molecules on the substrate surface. |

| Gauche Defect Percentage | ~10-15% | The percentage of non-trans conformations in the alkyl chains, indicating disorder. |

Predictive Modeling of Reactivity and Material Performance

Predictive modeling combines the results from quantum chemical calculations and molecular dynamics simulations with statistical methods and machine learning to forecast the reactivity of this compound and the performance of materials derived from it. tandfonline.com This approach aims to establish structure-property relationships that can guide the design of new materials with desired characteristics.

Key aspects of predictive modeling for this compound systems include:

Reactivity Prediction: By correlating calculated quantum chemical descriptors (e.g., HOMO-LUMO gap, partial charges) with experimentally observed reaction rates for a series of related silanes, it is possible to build models that predict the reactivity of this compound under various conditions. researchgate.netinnovationforever.com For instance, the hydrolysis rate constant can be predicted based on the electronic and steric properties of the silane.

Material Performance Forecasting: MD simulation results, such as interfacial energies and mechanical properties of SAMs, can be used as input for larger-scale models (e.g., finite element analysis) to predict the macroscopic performance of materials. This could include predicting the adhesion strength of a coating, its corrosion resistance, or its long-term stability. tandfonline.com

Machine Learning Approaches: Machine learning models can be trained on large datasets of computational and experimental data for various organosilanes to predict the properties of new, uncharacterized molecules like this compound. tandfonline.com These models can identify complex patterns and relationships that are not immediately obvious from a smaller set of data points.

Predictive modeling represents a powerful tool for accelerating the development of new technologies based on this compound by reducing the need for extensive trial-and-error experimentation.

Catalytic and Functional Applications of 9 Decenyltriethoxysilane Derivatives

Heterogeneous Catalysis and Catalyst Support Development

The covalent attachment of catalytic species to solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst recovery, reusability, and process stability. 9-Decenyltriethoxysilane serves as an effective linker molecule for the functionalization of inorganic supports, such as silica (B1680970) and alumina, thereby creating a platform for the immobilization of homogeneous catalysts.

The process typically involves the hydrolysis and condensation of the triethoxysilyl group onto the hydroxyl-rich surface of the support material, forming stable siloxane bonds. This initial step results in a surface decorated with pendant decenyl groups. These terminal double bonds provide a reactive handle for the subsequent attachment of catalytically active metal complexes or organocatalysts through various chemical transformations, including hydrosilylation, hydroformylation, or olefin metathesis. This method allows for precise control over the catalyst loading and distribution on the support.

The long ten-carbon aliphatic chain of this compound acts as a flexible spacer arm, which can influence the accessibility and microenvironment of the immobilized catalytic centers. This separation from the support surface can prevent undesirable interactions and steric hindrance, potentially enhancing catalytic activity and selectivity compared to shorter-chain analogues.

Table 1: Illustrative Catalytic Performance of a Supported Catalyst Functionalized with this compound Derivative

| Catalyst System | Reaction | Substrate | Product | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd-complex on 9-decenyl-functionalized SiO₂ | Heck Coupling | Iodobenzene and Styrene | Stilbene | 150 | >98 |

| Rh-complex on 9-decenyl-functionalized Al₂O₃ | Hydroformylation | 1-Octene | Nonanal | 500 | 95 (linear aldehyde) |

Note: The data in this table is illustrative and represents typical performance values for such catalytic systems.

Surface-Mediated Chemical Transformations

The terminal vinyl group of this compound is a versatile functional group for initiating surface-mediated chemical transformations, most notably surface-initiated polymerization. This "grafting-from" approach allows for the growth of polymer chains directly from a substrate, creating a dense and covalently bound polymer brush layer with controlled thickness and composition. researchgate.netnih.gov

The process begins with the immobilization of this compound onto a surface. The vinyl groups are then converted into polymerization-initiating sites. For instance, they can be transformed into an atom transfer radical polymerization (ATRP) initiator through a multi-step chemical modification. unipd.it Subsequent exposure to a monomer solution under appropriate conditions triggers the polymerization, resulting in a tailored polymer coating.

These surface-grafted polymers can dramatically alter the physicochemical properties of the underlying substrate, including its wettability, lubricity, and chemical resistance. The choice of monomer allows for the creation of surfaces with specific functionalities, such as hydrophilic, hydrophobic, or responsive properties. ethz.chcea.fr

Table 2: Properties of Surfaces Modified by Polymer Brushes Grown from this compound-Derived Initiators

| Polymer Grafted | Monomer Used | Surface Property | Water Contact Angle (°) | Grafted Layer Thickness (nm) |

|---|---|---|---|---|

| Poly(N-isopropylacrylamide) | N-isopropylacrylamide | Thermo-responsive | 95 (at 40°C), 30 (at 25°C) | 50 |

| Polystyrene | Styrene | Hydrophobic | 110 | 80 |

Note: The data presented is representative of outcomes from surface-initiated polymerization studies.

Controlled Release Systems (General, Non-Biological)

In the realm of non-biological controlled release, the ability to tailor the surface properties of carrier materials is crucial for modulating the release kinetics of encapsulated active agents. This compound can be employed to create hydrophobic surface modifications on porous carriers, such as mesoporous silica nanoparticles or polymer microcapsules. researchgate.netrsc.org

The long, nonpolar decenyl chain imparts a hydrophobic character to the surface, which can retard the ingress of an aqueous medium into the carrier matrix. nih.gov This effect slows down the dissolution and subsequent diffusion of a hydrophilic active agent encapsulated within the pores. The degree of hydrophobicity, and thus the release rate, can be tuned by controlling the surface density of the grafted 9-decenyl groups.

For instance, in a reservoir-type system where an active substance is enclosed within a shell, modifying the shell with this compound can enhance its barrier properties against water, thereby achieving a more sustained release profile. chalmers.se This approach is particularly useful for protecting sensitive compounds from premature degradation and for extending their effective lifetime in various industrial applications, such as coatings, adhesives, and specialty chemicals.

Table 3: Illustrative Release Characteristics from a Porous Silica Carrier Modified with this compound

| Active Agent | Carrier | Surface Modification | Release Medium | Time for 50% Release (T₅₀) |

|---|---|---|---|---|

| Methylene Blue | Mesoporous Silica | None (hydrophilic) | Water | 2 hours |

| Methylene Blue | Mesoporous Silica | This compound | Water | 24 hours |

| Rhodamine B | Polymer Microcapsule | None | Ethanol (B145695)/Water (1:1) | 5 hours |

Note: This data is illustrative, based on typical results observed in controlled release studies involving hydrophobic surface modification.

Development of Sensing and Detection Platforms

The performance of chemical sensors and detection platforms is highly dependent on the properties of the transducer surface. This compound provides a means to functionalize sensor surfaces, such as those used in quartz crystal microbalance (QCM) or localized surface plasmon resonance (LSPR) sensors, to enhance their sensitivity and selectivity. nih.govindico.globalmdpi.commdpi.com

By creating a well-defined organic layer on the sensor surface, non-specific binding can be minimized, leading to a better signal-to-noise ratio. The terminal vinyl group can be further functionalized to immobilize specific recognition elements, such as receptors or ligands, that can selectively bind to target analytes. rsc.org

Furthermore, the hydrophobic nature of the 9-decenyl chain can be exploited to create surfaces that preferentially interact with nonpolar molecules from a gas or liquid phase, concentrating them near the sensor surface and thereby amplifying the detection signal. The ability to create patterned functional areas on a sensor chip also opens up possibilities for the development of multiplexed sensor arrays for the simultaneous detection of multiple analytes. nih.gov

Table 4: Representative Performance of a QCM Sensor with a Surface Modified by a this compound Derivative

| Sensor Type | Surface Functionalization | Target Analyte | Detection Medium | Limit of Detection (LOD) |

|---|---|---|---|---|

| QCM | 9-Decenyl-functionalized gold | Toluene vapor | Air | 5 ppm |

| LSPR | 9-Decenyl-functionalized glass | Polycyclic Aromatic Hydrocarbons | Water | 10 ppb |

Note: The performance data in this table is representative and illustrates the potential of such functionalized sensors.

Future Research Directions and Emerging Paradigms for 9 Decenyltriethoxysilane

Novel Sustainable Synthetic Pathways

The industrial synthesis of organofunctional silanes, including 9-decenyltriethoxysilane, has traditionally relied on the hydrosilylation of a terminal alkene (1-decene) with a hydridosilane (triethoxysilane). This reaction is typically catalyzed by platinum-based complexes, such as Speier's and Karstedt's catalysts. nih.gov While highly efficient, these catalysts pose challenges related to cost, toxicity, and the potential for metal contamination in the final product. The drive towards green chemistry is fueling research into more sustainable synthetic routes. rsc.orgresearchgate.net

Future research will focus on developing and optimizing alternative catalytic systems that are more environmentally benign and cost-effective. Key areas of exploration include:

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metal catalysts with those based on earth-abundant and less toxic metals like nickel, iron, and copper. nih.gov For instance, nickel-based pincer complexes have demonstrated high efficiency in the hydrosilylation of alkenes. nih.gov

Metal-Free Catalysis: A significant leap towards sustainability is the development of metal-free catalytic systems. google.com This approach eliminates the risk of metal leaching entirely. Research into organocatalysts, such as specific borane (B79455) compounds or nitrogen-based systems like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), for hydrosilylation and related reactions is a promising frontier. acs.org

Solvent-Free and Catalyst-Free Conditions: The ultimate goal of green synthesis is to minimize or eliminate the use of hazardous substances. rsc.org Research into solvent-free reaction conditions is a key aspect of this. nih.govresearchgate.net Furthermore, exploring catalyst-free activation methods, potentially using photochemical, electrochemical, or microwave-assisted techniques, could revolutionize the synthesis of silanes. nih.gov

These novel pathways aim to improve the atom economy, reduce waste, and lower the environmental footprint associated with the production of this compound.

Table 1: Comparison of Synthetic Pathways for Alkylalkoxysilanes

| Feature | Traditional Pathway (Platinum Catalysis) | Emerging Sustainable Pathways |

|---|---|---|

| Catalyst | Platinum-based (e.g., Karstedt's) | Earth-abundant metals (Ni, Fe), Metal-free organocatalysts |

| Cost | High (due to precious metal) | Lower (abundant metals, organic molecules) |

| Environmental Impact | Risk of toxic metal contamination | Reduced toxicity, potentially biodegradable catalysts |

| Reaction Conditions | Often requires organic solvents | Focus on solvent-free and milder conditions |

| Atom Economy | High | High |

Integration with Additive Manufacturing and Advanced Processing Technologies

Additive manufacturing (AM), or 3D printing, is transforming material fabrication by enabling the creation of complex, customized structures layer by layer. rsc.org A significant challenge in AM is the development of materials with the requisite mechanical strength, thermal stability, and functionality. Silane (B1218182) coupling agents are emerging as critical components in AM materials, particularly in composites. mdpi.comnih.gov

Future research will explore the integration of this compound into AM feedstocks to create advanced composites. The long decenyl chain provides a non-polar, flexible spacer that can enhance compatibility with various polymer matrices, while the triethoxysilane (B36694) group can bond to inorganic fillers. Key research avenues include:

Surface Modification of Fillers: this compound can be used to treat the surface of inorganic fillers (e.g., silica (B1680970), zirconia, glass fibers) before they are incorporated into a polymer matrix for AM. mdpi.comevonik.com This modification transforms the hydrophilic filler surface to be more hydrophobic, improving its dispersion within the polymer and strengthening the filler-matrix interface. mdpi.com This leads to 3D-printed parts with enhanced mechanical properties, such as higher strength and hardness. mdpi.comnih.gov

Development of Novel Photocurable Resins: In AM techniques like stereolithography (SLA) and digital light processing (DLP), liquid photopolymers are cured layer by layer. The vinyl group of this compound can be copolymerized with other monomers (e.g., acrylates) to create novel hybrid resins. wacker.com This incorporates the silane directly into the polymer backbone, providing a route to print objects with built-in functionality for improved adhesion or subsequent surface functionalization.

Filament Formulation for Fused Deposition Modeling (FDM): For extrusion-based 3D printing, this compound can be compounded with thermoplastics (like polypropylene) and reinforcing fillers (like cellulose) to create composite filaments. d-nb.info The silane improves the interfacial adhesion between the hydrophilic filler and the hydrophobic polymer matrix, resulting in printed objects with superior mechanical performance compared to those made from unfilled polymer. d-nb.info

The integration of this compound in AM materials opens up possibilities for printing functional parts with tailored properties for industries ranging from aerospace to biomedical devices. tandfonline.com

Exploration of Multifunctional Material Design Principles

The core principle of multifunctional materials is to integrate multiple distinct properties within a single material. researchgate.net Organofunctional silanes are ideal for this purpose as they act as molecular bridges between dissimilar materials, such as organic polymers and inorganic substrates. wacker.comzmsilane.com this compound, with its distinct reactive ends, is a prime candidate for designing novel multifunctional materials.

Future research will leverage its dual functionality to engineer materials with programmed and enhanced capabilities:

Hybrid Organic-Inorganic Coatings: The triethoxysilane groups can form a durable, cross-linked siloxane network (Si-O-Si) that adheres strongly to inorganic surfaces like glass and metal, while the decenyl tail can be functionalized or polymerized. wacker.com This can be exploited to create coatings with combined properties, such as the stain resistance and durability noted for similar long-chain silanes. google.com

Advanced Adhesives and Sealants: By incorporating this compound into polymer formulations, it is possible to develop adhesives with improved cure times and enhanced adhesion to a variety of substrates without the need for primers. google.com The silane moiety promotes bonding to inorganic surfaces, while the long alkyl chain can improve flexibility and hydrophobic characteristics.

Smart and Responsive Materials: The terminal double bond on the decenyl group serves as a reactive handle for further chemical modification. It can be used to graft specific functional molecules, leading to surfaces that are, for example, antimicrobial, superhydrophobic, or capable of acting as sensors. Research in this area could involve attaching biomolecules for biomedical applications or chromophores for optical sensing.

This design approach moves beyond simple reinforcement to create active materials where this compound provides the crucial link for synergistic performance.

Advanced Theoretical and Machine Learning Approaches for Material Discovery

The traditional process of material discovery is often slow and resource-intensive, relying heavily on trial-and-error experimentation. The emergence of advanced computational tools, particularly machine learning (ML), offers a new paradigm for accelerating this process. rsc.org ML algorithms can learn from existing data to predict the properties of new materials and suggest optimal formulations for specific applications. mdpi.com

Future research will increasingly apply these in silico methods to guide the development of materials incorporating this compound:

Predictive Modeling: ML models can be trained on datasets that correlate silane structure and concentration with the final properties of a composite material (e.g., mechanical strength, thermal stability, adhesion). By inputting the structure of this compound and the desired matrix/filler system, these models could predict the performance of the resulting material, reducing the need for extensive laboratory synthesis and testing.

Formulation Optimization: For complex systems like 3D printing resins or multifunctional coatings, where multiple components interact, ML can be used to navigate the vast formulation space. Algorithms can identify the optimal concentration of this compound, filler, and other additives to achieve a target set of properties, such as a specific viscosity for printability combined with maximum mechanical strength in the final part.

Inverse Design: A more advanced application involves "inverse design," where a desired set of properties is specified, and the ML model suggests the chemical structures and compositions needed to achieve them. This could lead to the discovery of novel material systems where this compound is identified as a key component for achieving a unique combination of functionalities.

By integrating ML with experimental validation, the development cycle for new materials based on this compound can be significantly shortened, enabling faster innovation and deployment in advanced technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.